molecular formula C12H13ClN4O2S B12996279 5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide

5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide

Cat. No.: B12996279
M. Wt: 312.78 g/mol
InChI Key: LEEKLSMRXAIAEA-UHFFFAOYSA-N
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Description

5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide is a pyridine-based sulfonamide derivative characterized by a hydrazinyl group at the 4-position, a chlorine substituent at the 5-position, and a methyl-phenyl sulfonamide moiety at the 3-position. The hydrazinyl group may confer hydrogen-bonding capabilities, while the chloro and phenyl groups likely enhance lipophilicity and influence binding interactions.

Properties

Molecular Formula

C12H13ClN4O2S

Molecular Weight

312.78 g/mol

IUPAC Name

5-chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide

InChI

InChI=1S/C12H13ClN4O2S/c1-17(9-5-3-2-4-6-9)20(18,19)11-8-15-7-10(13)12(11)16-14/h2-8H,14H2,1H3,(H,15,16)

InChI Key

LEEKLSMRXAIAEA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CN=CC(=C2NN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Hydrazinyl substitution:

    N-methylation and N-phenylation:

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include reaction time, temperature, solvent choice, and purification methods.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

One of the primary applications of 5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide is its potential as an anticancer agent. Research has indicated that derivatives of pyridine compounds exhibit notable cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study demonstrated that similar pyridine derivatives displayed significant antiproliferative activity against several cancer cell lines, including breast and prostate cancer cells. The presence of the chloro group in the structure is believed to enhance the compound's efficacy by increasing its interaction with biological targets involved in cancer cell proliferation .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structural characteristics allow it to interfere with bacterial growth, making it a candidate for developing new antibiotics.

Research Findings: Antimicrobial Efficacy

In vitro studies have reported that hydrazine derivatives exhibit activity against gram-positive bacteria, such as Staphylococcus aureus. The mechanism is thought to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Anti-inflammatory Effects

5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide has been investigated for its anti-inflammatory properties. Compounds with similar structures have shown effectiveness in reducing inflammation in various models.

Clinical Implications: Inflammatory Models

Research indicates that certain derivatives can significantly reduce inflammation markers in animal models, suggesting potential applications in treating inflammatory diseases like arthritis .

Biochemical Pathways

The compound may act by inhibiting specific enzymes involved in metabolic pathways associated with cancer and inflammation. For instance, inhibition of vascular endothelial growth factor (VEGF) receptors has been noted, which plays a critical role in tumor angiogenesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals how modifications can enhance or diminish its biological activity.

Structural Modification Effect on Activity
Addition of electron-withdrawing groups (e.g., Cl)Increases anticancer potency
Alteration of hydrazine moietyAffects antimicrobial efficacy
Variations in sulfonamide groupModulates anti-inflammatory effects

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on substituent effects and physicochemical properties.

Pyridine Sulfonamide Derivatives

  • 5-Chloro-N-ethyl-N-methyl-4-(methylamino)-3-pyridinesulfonamide () : Core Structure: Pyridine sulfonamide with chloro (5-position) and methylamino (4-position). Sulfonamide Substitutents: Ethyl and methyl groups. Key Differences: The target compound replaces the methylamino group with a hydrazinyl (-NH-NH2) group and substitutes ethyl with phenyl in the sulfonamide. These changes may improve binding selectivity in biological targets but reduce solubility.
  • 5-Chloro-N-(5-(furan-3-yl)pyridin-3-yl)-2-methoxybenzenesulfonamide () :

    • Core Structure : Pyridine sulfonamide with a methoxybenzene ring and furan substituent.
    • Key Differences : The target lacks the methoxybenzene and furan moieties but includes a hydrazinyl group.
    • Implications : The furan and methoxy groups in ’s compound likely improve solubility due to polar oxygen atoms, whereas the target’s hydrazinyl group may prioritize interactions with polar enzyme active sites.

Pyrazole Carboxamide Derivatives ()

Although structurally distinct (pyrazole vs. pyridine core), these compounds share functional similarities:

  • 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1H-pyrazole-4-carboxamide (3a–3p): Chloro and Aryl Substituents: Chloro (5-position) and phenyl groups enhance lipophilicity, similar to the target compound. Carboxamide vs. Sulfonamide: The sulfonamide in the target may offer stronger hydrogen-bonding capacity compared to carboxamide.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound Pyridine 5-Cl, 4-NH-NH2, N-Me-Ph-SO2NH Hydrazinyl, Sulfonamide ~325.8 (estimated) High H-bond potential, lipophilic
5-Chloro-N-ethyl-N-methyl-4-(methylamino)-3-pyridinesulfonamide Pyridine 5-Cl, 4-NH-Me, N-Et-Me-SO2NH Methylamino, Sulfonamide ~289.8 Moderate solubility, less steric bulk
5-Chloro-N-(4-cyano-1-phenyl-pyrazol-5-yl)-3-methyl-pyrazole-4-carboxamide (3a) Pyrazole 5-Cl, 4-CN, 1-Ph, 3-Me Carboxamide, Cyano 403.1 Moderate yield (68%), crystalline

Research Findings and Implications

  • Hydrazinyl Group: The hydrazinyl moiety in the target compound is rare in the provided evidence.
  • Sulfonamide vs.
  • Aromatic Substituents : The N-phenyl group in the target compound may improve binding to aromatic pockets in proteins, as seen in ’s phenyl-substituted pyrazoles .

Biological Activity

5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide is C12H13ClN4O2SC_{12}H_{13}ClN_{4}O_{2}S with a molecular weight of approximately 312.78 g/mol. The presence of a hydrazinyl group and a sulfonamide functional group attached to a pyridine ring enhances its reactivity and potential interactions with biological targets .

The biological activity of 5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including histone deacetylases (HDACs), which are critical in cancer progression .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of sulfonamide compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives can possess antibacterial properties. For example, compounds structurally related to 5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide were evaluated for their minimum inhibitory concentrations (MIC) against various bacterial strains:

CompoundBacterial StrainMIC (μM)
Compound AStaphylococcus aureus>100
Compound BEscherichia coli>100
Compound CKlebsiella pneumonia>100

None of the tested compounds exhibited significant antibacterial activity below 100 μM, indicating that further modifications may be necessary to enhance efficacy .

Antioxidant Activity

The antioxidant potential of sulfonamide derivatives has also been assessed using DPPH and FRAP assays. Results indicated varying degrees of radical scavenging activity:

CompoundDPPH IC50 (mM)FRAP (mM)
5a1.23Not specified
5b1.57Not specified
5c0.95Not specified

These results suggest that structural modifications can influence antioxidant capabilities significantly .

Case Studies

A notable study investigated the cytotoxic effects of hydrazine-derived compounds on various cancer cell lines, including HepG2 liver cancer cells. The findings revealed that certain derivatives exhibited selective cytotoxicity while maintaining low toxicity against normal fibroblast cells, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. Key steps include chlorination at the 5-position, sulfonamide formation at the 3-position, and hydrazine substitution at the 4-position. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products like over-chlorination or incomplete sulfonamide coupling. Purification often requires column chromatography or recrystallization to isolate the target compound .

Q. What characterization techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for verifying substituent positions and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) provides unambiguous structural validation. Infrared (IR) spectroscopy helps identify functional groups like hydrazinyl (-NH-NH2) and sulfonamide (-SO2N-) .

Q. What are the recommended storage conditions to maintain stability?

  • Methodological Answer : Store as a powder in airtight, light-protected containers at room temperature (20–25°C). Hydrazinyl groups are sensitive to oxidation; inert atmospheres (e.g., nitrogen) or stabilizers like ascorbic acid may prolong shelf life. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction yields for this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., reactant ratios, temperature, solvent polarity). Response Surface Methodology (RSM) identifies optimal conditions. For example, a Central Composite Design (CCD) can minimize side reactions during hydrazine substitution while maximizing sulfonamide coupling efficiency .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Cross-validate results using complementary techniques. For instance, ambiguous NOESY signals in NMR can be clarified via Density Functional Theory (DFT) calculations to predict spatial arrangements. If mass spectrometry shows unexpected fragments, tandem MS/MS or isotopic labeling can trace decomposition pathways .

Q. What computational approaches predict reactivity of the hydrazinyl group in catalytic applications?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states for hydrazine-mediated reactions. Molecular docking studies assess interactions with biological targets (e.g., enzymes). Machine learning models trained on reaction databases can predict regioselectivity in functionalization reactions .

Q. What are the degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring. Hydrazinyl groups degrade via hydrolysis or oxidation, forming intermediates like pyridine-3-sulfonic acid. Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life under standard conditions .

Q. How does the sulfonamide moiety influence solubility and bioavailability in pharmacological studies?

  • Methodological Answer : Perform solubility assays in biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions. LogP measurements and Hansen Solubility Parameters (HSP) correlate sulfonamide polarity with membrane permeability. Pharmacokinetic modeling (e.g., PBPK) predicts tissue distribution .

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